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molecular formula C10H14MgO4 B8663703 magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate

magnesium(2+) (2E)-4-oxopent-2-en-2-olate 4-oxopent-2-en-2-olate

Cat. No. B8663703
M. Wt: 222.52 g/mol
InChI Key: AKTIAGQCYPCKFX-UHFFFAOYSA-L
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Patent
US06376719B1

Procedure details

350 g (6 mol) of magnesium hydroxide was supplied to the kneader used in Comparative Example 1, and stirred. Thereafter, 1,443 g [14.4 mol, magnesium hydroxide/acetylacetone=1/2.4 (molar ratio)] of acetylacetone was added dropwise into the kneader over 3 hours. The reaction temperature was between 35 and 64° C. After completion of the dropping, at a temperature of 64 to 65° C., the reaction mixture was stirred and mixed for aging for 4 hours until the reaction was complete. The resulting product was warmed under a flow of nitrogen gas. When the temperature was elevated up to 65° C., the product was subjected to the drying step, and dried at 104 to 125° C. for 12 hours until the product attained a moisture content of 0.17% by weight. The dried product was cooled to give 1,342 g of white magnesium acetylacetonate [yield 99.3 mol % (magnesium hydroxide basis), purity 98.9% by weight].
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
14.4 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[C:4]([CH2:7][C:8](=[O:10])[CH3:9])(=[O:6])[CH3:5]>>[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[CH3:9][C:8]([O-:10])=[CH:7][C:4]([CH3:5])=[O:6].[Mg+2:2] |f:0.1.2,4.5.6|

Inputs

Step One
Name
Quantity
350 g
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Step Two
Name
Quantity
14.4 mol
Type
reactant
Smiles
C(C)(=O)CC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was between 35 and 64° C
STIRRING
Type
STIRRING
Details
After completion of the dropping, at a temperature of 64 to 65° C., the reaction mixture was stirred
ADDITION
Type
ADDITION
Details
mixed
TEMPERATURE
Type
TEMPERATURE
Details
The resulting product was warmed under a flow of nitrogen gas
CUSTOM
Type
CUSTOM
Details
was elevated up to 65° C.
CUSTOM
Type
CUSTOM
Details
dried at 104 to 125° C. for 12 hours until the product
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The dried product was cooled

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Mg+2]
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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